1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL
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Overview
Description
- It contains an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom (-F) attached to a phenyl ring.
- The compound’s stereochemistry is (1S,2S), indicating the configuration of its chiral centers .
1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL: .
Preparation Methods
Synthetic Routes: One synthetic route involves coupling an appropriate precursor with an amino group (e.g., 4-methoxyphenylamine) and subsequent oxidation .
Reaction Conditions: Specific reaction conditions and reagents depend on the chosen synthetic pathway.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and the starting materials.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in asymmetric synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: Limited information exists on industrial applications, but it may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action remains an area of ongoing research.
- It may interact with specific receptors, enzymes, or cellular pathways due to its structural features.
Comparison with Similar Compounds
Similar Compounds: Other amino alcohols or phenyl-substituted compounds.
Uniqueness: Highlight its chiral configuration, fluorine substitution, and methoxy group.
Remember that further research and detailed studies are necessary to fully understand the compound’s properties and applications
Biological Activity
1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL is a chiral compound notable for its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14FNO2
- Molecular Weight : 199.22 g/mol
- Structural Features :
- Amino group (-NH2)
- Fluoro-substituted aromatic ring
- Methoxy group (-OCH3)
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds, which modulate the activity of these targets, leading to various biological effects.
Enzyme Interactions
Research indicates that this compound may significantly influence enzyme activity. For example, it has been shown to interact with enzymes involved in neurotransmitter systems, potentially affecting pathways related to mood regulation and neuroprotection.
Receptor Binding
This compound exhibits selective binding properties to certain receptors. Its interactions with dopamine receptors have been particularly noteworthy:
- D3 Dopamine Receptor Agonist : The compound has shown potential as a D3 receptor agonist, which may have implications for treating neuropsychiatric disorders .
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuroprotective Effects :
- A study demonstrated that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter levels and enhancing neuronal survival under stress conditions.
- Antitumor Activity :
- Synthetic Approaches :
Summary of Biological Activities
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
VZQRSSRWMFLQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)OC)N)O |
Origin of Product |
United States |
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